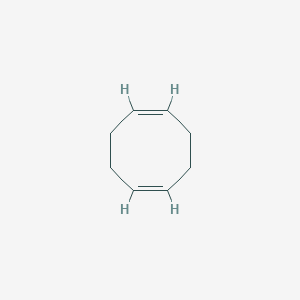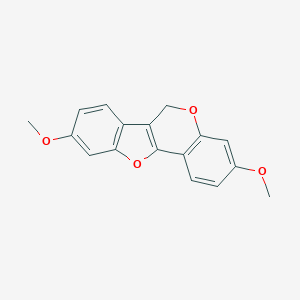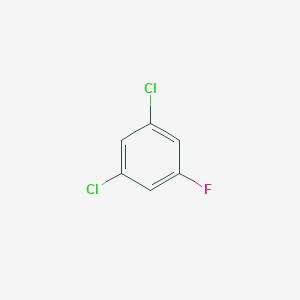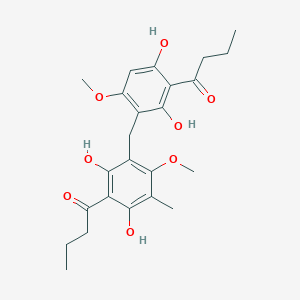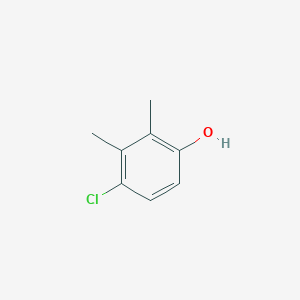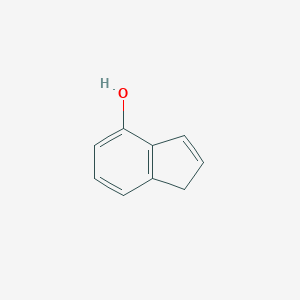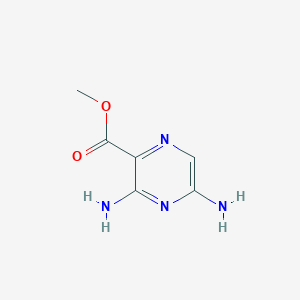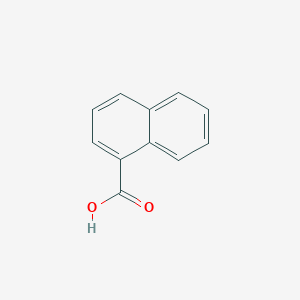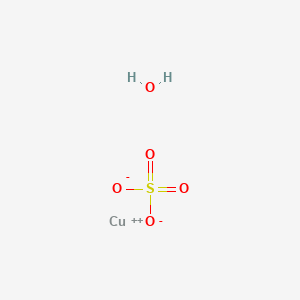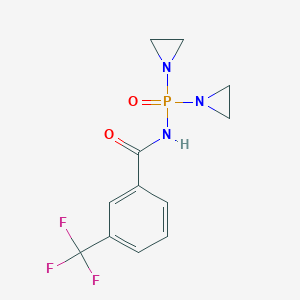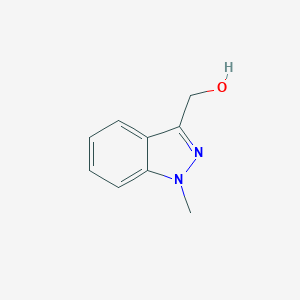![molecular formula C27H58O4Si2 B075175 2,3-Bis[(trimethylsilyl)oxy]propyl stearate CAS No. 1188-75-6](/img/structure/B75175.png)
2,3-Bis[(trimethylsilyl)oxy]propyl stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[(trimethylsilyl)oxy]propyl stearate (BTMSPS) is a synthetic compound that has gained interest among researchers due to its unique properties. It is a derivative of stearic acid, a saturated fatty acid commonly found in animal and vegetable fats. BTMSPS is a lipophilic compound that is soluble in organic solvents and has been used in various scientific research applications.
Wirkmechanismus
2,3-Bis[(trimethylsilyl)oxy]propyl stearate is believed to work by forming a monolayer at the interface between two immiscible phases, such as oil and water. This monolayer reduces the surface tension between the two phases, allowing them to mix more easily. 2,3-Bis[(trimethylsilyl)oxy]propyl stearate has also been shown to form micelles in solution, which can solubilize hydrophobic compounds.
Biochemische Und Physiologische Effekte
2,3-Bis[(trimethylsilyl)oxy]propyl stearate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising material for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Bis[(trimethylsilyl)oxy]propyl stearate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it useful for applications that require lipophilic compounds. However, 2,3-Bis[(trimethylsilyl)oxy]propyl stearate has some limitations, including its limited solubility in water and its tendency to form aggregates in solution.
Zukünftige Richtungen
There are several future directions for the use of 2,3-Bis[(trimethylsilyl)oxy]propyl stearate in scientific research. One potential application is in the synthesis of mesoporous materials, which have a wide range of applications in catalysis, sensing, and drug delivery. 2,3-Bis[(trimethylsilyl)oxy]propyl stearate could also be used as a coating material for biomedical implants, as it is biocompatible and can reduce the risk of infection. Finally, 2,3-Bis[(trimethylsilyl)oxy]propyl stearate could be used in the development of new drug delivery systems, as it can solubilize hydrophobic compounds and improve their bioavailability.
Synthesemethoden
2,3-Bis[(trimethylsilyl)oxy]propyl stearate can be synthesized through a two-step process. Firstly, stearic acid is reacted with trimethylsilyl chloride to form the corresponding trimethylsilyl ester. In the second step, the trimethylsilyl ester is reacted with 3-bromopropyl trimethylsilane to form 2,3-Bis[(trimethylsilyl)oxy]propyl stearate.
Wissenschaftliche Forschungsanwendungen
2,3-Bis[(trimethylsilyl)oxy]propyl stearate has been used in various scientific research applications, including as a surfactant, emulsifier, and lubricant. It has also been used as a coating material for various substrates, including glass, metal, and plastic. In addition, 2,3-Bis[(trimethylsilyl)oxy]propyl stearate has been used in drug delivery systems and as a template for the synthesis of mesoporous materials.
Eigenschaften
CAS-Nummer |
1188-75-6 |
|---|---|
Produktname |
2,3-Bis[(trimethylsilyl)oxy]propyl stearate |
Molekularformel |
C27H58O4Si2 |
Molekulargewicht |
502.9 g/mol |
IUPAC-Name |
2,3-bis(trimethylsilyloxy)propyl octadecanoate |
InChI |
InChI=1S/C27H58O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(28)29-24-26(31-33(5,6)7)25-30-32(2,3)4/h26H,8-25H2,1-7H3 |
InChI-Schlüssel |
DPQSOLLSNCYGEP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



